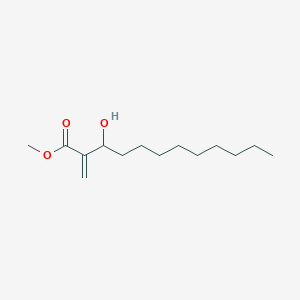![molecular formula C18H20O2 B12525284 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylbutenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method utilizes methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反応の分析
Types of Reactions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
科学的研究の応用
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the final substituted product .
類似化合物との比較
Similar Compounds
1,3-Dimethoxybenzene: Similar in structure but lacks the phenylbutenyl substituent.
1,4-Dimethoxybenzene: Differs in the position of the methoxy groups.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a phenylbutenyl group
Uniqueness
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C18H20O2 |
|---|---|
分子量 |
268.3 g/mol |
IUPAC名 |
2,4-dimethoxy-1-[(E)-4-phenylbut-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-14(9-10-15-7-5-4-6-8-15)17-12-11-16(19-2)13-18(17)20-3/h4-14H,1-3H3/b10-9+ |
InChIキー |
BYUJAGGFJGSYAI-MDZDMXLPSA-N |
異性体SMILES |
CC(/C=C/C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
正規SMILES |
CC(C=CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


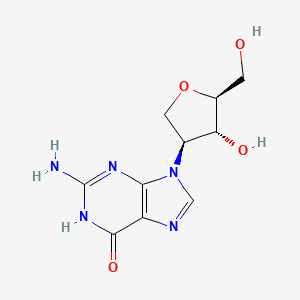
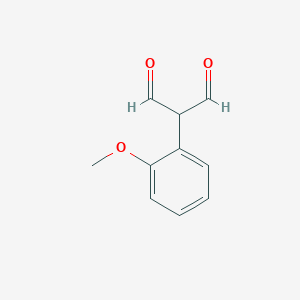
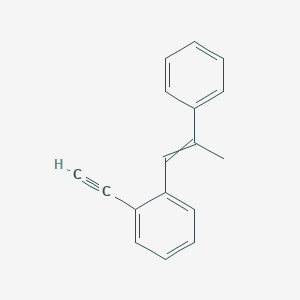
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
![1-Naphthalenol, 2-[2-(3-nitro-2-pyridinyl)diazenyl]-](/img/structure/B12525231.png)

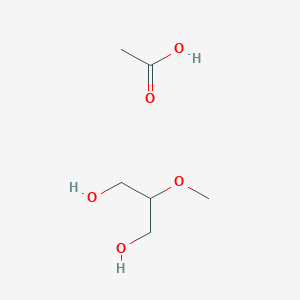

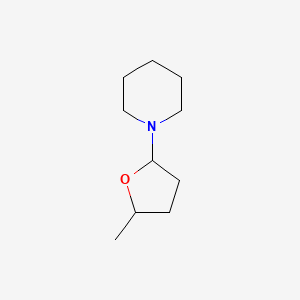
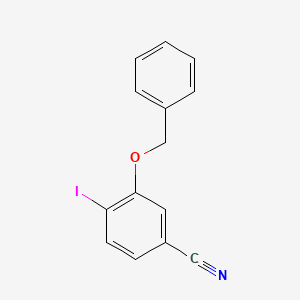
![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)

